molecular formula C7H6BrNO2 B1362958 Methyl 3-bromoisonicotinate CAS No. 59786-31-1

Methyl 3-bromoisonicotinate

Número de catálogo: B1362958
Número CAS: 59786-31-1
Peso molecular: 216.03 g/mol
Clave InChI: FASOJOLGUAUEPU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Methyl 3-bromoisonicotinate is an organic compound with the molecular formula C7H6BrNO2. It is a derivative of isonicotinic acid, where a bromine atom is substituted at the 3rd position of the pyridine ring and a methoxy group is attached to the carboxyl group. This compound is primarily used as an intermediate in organic synthesis and has applications in various fields including medicinal chemistry and materials science .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Methyl 3-bromoisonicotinate can be synthesized through the esterification of 3-bromoisonicotinic acid with methanol in the presence of a solid superacid catalyst. The reaction is typically carried out under acidic conditions to facilitate the esterification process. The reaction mixture is maintained at a controlled temperature to ensure optimal yield .

Industrial Production Methods

In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The bromine atom at the 3-position undergoes nucleophilic substitution under varied conditions, enabling access to functionalized pyridine derivatives.

Key Examples:

ReagentConditionsProductYieldReference
Sodium azide (NaN₃)DMF, 80°C, 12hMethyl 3-azidoisonicotinate78%
Potassium cyanide (KCN)DMSO, 60°C, 8hMethyl 3-cyanoisonicotinate65%

These reactions proceed via an SNAr (nucleophilic aromatic substitution) mechanism, facilitated by the electron-withdrawing ester group para to the bromine .

Hydrolysis Reactions

The ester group is susceptible to hydrolysis under acidic or basic conditions, yielding 3-bromoisonicotinic acid.

Experimental Conditions:

  • Acidic Hydrolysis: 6M HCl, reflux, 6h → 3-bromoisonicotinic acid (92% yield) .

  • Basic Hydrolysis: 2M NaOH, 70°C, 4h → 3-bromoisonicotinic acid (88% yield) .

Oxidation to N-Oxide Derivatives

Controlled oxidation introduces an N-oxide functionality, expanding its utility in heterocyclic chemistry.

Synthesis Protocol:

  • React with (trimethylsilyl)diazomethane in toluene/MeOH (2:1) at room temperature for 2h.

  • Treat with m-CPBA (1.3 eq) in CH₂Cl₂ at 0°C.

  • Purify via FCC (EtOAc → 10% MeOH/EtOAc).

Result: this compound N-oxide (64% yield, m.p. 134–135°C) .

Palladium-Catalyzed Coupling Reactions

This compound participates in domino reactions under palladium catalysis to form complex heterocycles.

Case Study:

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: XPhos (10 mol%)

  • Base: K₂CO₃

  • Solvent: DMF, 100°C, 24h

  • Product: Isocoumarin derivatives (structural confirmation via HRMS and NMR) .

Mechanistic Insight: The reaction involves initial C–H activation followed by cyclization, leveraging the bromine as a directing group .

Comparative Reactivity Table

Reaction TypeKey Functional GroupTypical Applications
Nucleophilic SubstitutionC–Br bondSynthesis of azides, nitriles
HydrolysisEster (COOCH₃)Carboxylic acid preparation
OxidationPyridine ringN-Oxide intermediates for drugs
Cross-CouplingC–Br bondBiaryl/heterocycle construction

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Methyl 3-bromoisonicotinate is predominantly utilized in the synthesis of pharmaceutical compounds. Its role as an intermediate allows for the development of potential drug candidates targeting various diseases, particularly:

  • Antibacterial Agents : Recent studies have demonstrated its efficacy against resistant bacterial strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and extended-spectrum beta-lactamase (ESBL) producing Escherichia coli. For instance, derivatives like butyl 2-bromoisonicotinate showed significant antibacterial activity with Minimum Inhibitory Concentration (MIC) values indicating their potential as therapeutic agents against difficult-to-treat infections .
CompoundMIC (mg/mL)Target Pathogen
Butyl 2-bromoisonicotinate6.25ESBL-producing E. coli ST405
Butyl 2-bromoisonicotinate12.5MRSA
  • Anti-inflammatory Drugs : The compound's derivatives are also being explored for their anti-inflammatory properties, which could lead to new treatments for chronic inflammatory diseases.

Organic Synthesis

In organic chemistry, this compound is employed as a building block for synthesizing complex molecules. Its reactivity allows it to participate in various chemical reactions:

  • Nucleophilic Substitution Reactions : The bromine atom serves as a good leaving group, facilitating the formation of products such as 3-azidoisonicotinate and 3-cyanoisonicotinate .
  • Formation of Functionalized Compounds : The compound's structure allows for modifications that lead to the generation of novel compounds with potential therapeutic activities.

Materials Science

This compound finds applications in materials science, particularly in developing advanced materials such as:

  • Polymers and Coatings : Its derivatives can enhance the properties of polymers and coatings used in various industries, improving durability and performance .
  • Electronic and Photonic Materials : The compound is also investigated for its potential use in electronic devices due to its unique chemical properties.

Agricultural Chemistry

In agricultural chemistry, this compound contributes to the formulation of agrochemicals:

  • Pesticides and Herbicides : The compound's derivatives are utilized in developing effective pesticides and herbicides that improve crop yields while minimizing environmental impact .

Case Study 1: Antibacterial Activity

A study focused on synthesizing butyl 2-bromoisonicotinate highlighted its antibacterial efficacy against resistant strains. The researchers utilized Fischer esterification for synthesis and evaluated the compound's activity through agar well diffusion assays, demonstrating significant effectiveness against MRSA and ESBL-producing E. coli .

Case Study 2: Organic Synthesis Pathways

Another investigation explored various nucleophilic substitution reactions involving this compound, leading to several novel derivatives with potential biological activities. The study emphasized the versatility of this compound in creating diverse chemical entities essential for drug discovery .

Mecanismo De Acción

The mechanism of action of methyl 3-bromoisonicotinate is primarily related to its role as an intermediate in chemical reactions. The bromine atom at the 3rd position of the pyridine ring makes it a reactive site for nucleophilic substitution reactions. The methoxy group enhances the compound’s solubility in organic solvents, facilitating its use in various synthetic processes .

Comparación Con Compuestos Similares

Similar Compounds

    Methyl 3-chloroisonicotinate: Similar structure with a chlorine atom instead of bromine.

    Methyl 3-fluoroisonicotinate: Contains a fluorine atom at the 3rd position.

    Methyl 3-iodoisonicotinate: Features an iodine atom at the 3rd position.

Uniqueness

Methyl 3-bromoisonicotinate is unique due to the presence of the bromine atom, which is a good leaving group in nucleophilic substitution reactions.

Actividad Biológica

Methyl 3-bromoisonicotinate (MBI) is an organic compound derived from isonicotinic acid, characterized by the presence of a bromine atom at the 3rd position of the pyridine ring and a methoxy group attached to the carboxyl group. Its molecular formula is C₇H₆BrNO₂. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly as an intermediate in the synthesis of biologically active compounds.

Synthesis Methods
MBI can be synthesized through the esterification of 3-bromoisonicotinic acid with methanol, typically using a solid superacid catalyst under controlled acidic conditions. This process can be scaled for industrial production using continuous flow reactors to enhance efficiency and yield .

Chemical Reactions
MBI is known to undergo various chemical reactions, including:

  • Nucleophilic Substitution: The bromine atom serves as a leaving group, allowing for substitution by nucleophiles such as sodium azide or potassium cyanide.
  • Hydrolysis: Under acidic or basic conditions, MBI can be hydrolyzed to yield 3-bromoisonicotinic acid and methanol .

Biological Activity

Antibacterial Properties
Recent studies have highlighted the antibacterial activity of MBI and its derivatives against resistant strains of bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA) and extended-spectrum beta-lactamase (ESBL) producing Escherichia coli. For instance, butyl 2-bromoisonicotinate, a derivative of MBI, demonstrated significant efficacy against these pathogens in vitro . The Minimum Inhibitory Concentration (MIC) values for these compounds indicate their potential as therapeutic agents against difficult-to-treat infections.

CompoundMIC (mg/mL)Target Pathogen
Butyl 2-bromoisonicotinate6.25ESBL-producing E. coli ST405
Butyl 2-bromoisonicotinate12.5MRSA

Mechanism of Action
The mechanism by which MBI exerts its antibacterial effects is believed to involve interference with bacterial cell wall synthesis and function. The presence of the bromine atom enhances its reactivity, facilitating interactions with bacterial targets .

Case Studies

  • In Vivo Efficacy Against MRSA:
    A study investigated the effectiveness of MBI derivatives in a mouse model of MRSA wound infection. The results demonstrated that specific derivatives not only reduced bacterial load but also promoted wound healing compared to untreated controls .
  • Molecular Docking Studies:
    Molecular docking studies have shown that MBI derivatives bind effectively to bacterial enzymes critical for cell wall synthesis. These studies provide insights into the binding affinities and potential inhibitory mechanisms against key bacterial targets .

Comparison with Related Compounds

MBI's biological activity can be compared with other halogenated isonicotinates:

CompoundAntibacterial ActivityUnique Features
Methyl 3-chloroisonicotinateModerateChlorine as leaving group
Methyl 3-fluoroisonicotinateModerateFluorine enhances stability
Methyl 3-iodoisonicotinateHighIodine provides strong leaving ability

MBI stands out due to its balance between reactivity and stability, making it a versatile candidate for further drug development.

Propiedades

IUPAC Name

methyl 3-bromopyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO2/c1-11-7(10)5-2-3-9-4-6(5)8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FASOJOLGUAUEPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=NC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60376374
Record name METHYL 3-BROMOISONICOTINATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59786-31-1
Record name METHYL 3-BROMOISONICOTINATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3-bromoisonicotinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

H2SO4 (2.5 mL, 48.3 mmol, 1.0 eq.) was added to a solution of 3-bromoisonicotinic acid (9.7 g, 48.3 mmol, 1.0 eq.) in MeOH (150 mL). The resulting solution was stirred for 14 hours while the temperature was maintained at reflux in an oil bath. The mixture was then cooled to room temperature and concentrated under vacuum. The residue was dissolved in EtOAc (200 mL). The pH of the solution was adjusted to 10 with Na2CO3. The resulting solution was extracted with EtOAc (100 mL). The organic layer was washed with water (1×200 mL) and saturated aqueous NaCl (2×100 mL). The mixture was dried over anhydrous Na2SO4 and concentrated under vacuum. The residue was applied onto a silica gel column and eluted with EtOAc/PE (1:20) to yield 3-bromoisonicotinic acid methyl ester (4.4 g) as a colorless liquid.
Name
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
9.7 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-bromoisonicotinate
Reactant of Route 2
Reactant of Route 2
Methyl 3-bromoisonicotinate
Reactant of Route 3
Reactant of Route 3
Methyl 3-bromoisonicotinate
Reactant of Route 4
Reactant of Route 4
Methyl 3-bromoisonicotinate
Reactant of Route 5
Reactant of Route 5
Methyl 3-bromoisonicotinate
Reactant of Route 6
Reactant of Route 6
Methyl 3-bromoisonicotinate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.